N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Description
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a fluorophenyl group
Properties
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-12-8-14(3)25(22-12)9-13(2)20-18(26)17-11-24(23-21-17)10-15-6-4-5-7-16(15)19/h4-8,11,13H,9-10H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQAGWBIKDSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide typically involves multiple steps. One common approach is the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . This is followed by the formation of the triazole ring through a cyclization reaction, often using azide intermediates and copper catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its ability to interact with biological receptors or enzymes can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These compounds share the pyrazole ring structure and are used in coordination chemistry.
Indole derivatives: These compounds have diverse biological activities and are structurally similar due to the presence of aromatic heterocycles.
Uniqueness
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is unique due to its combination of a pyrazole ring, a triazole ring, and a fluorophenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
